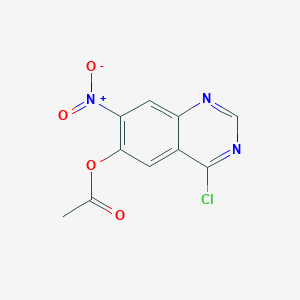

4-Chloro-7-nitroquinazolin-6-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-7-nitroquinazolin-6-yl acetate is a chemical compound with the molecular formula C10H6ClN3O4 It is a derivative of quinazoline, a bicyclic compound that contains a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-nitroquinazolin-6-yl acetate typically involves the nitration of 4-chloroquinazoline followed by acetylation. The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and acetylation processes, utilizing automated reactors and continuous flow systems to maximize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-nitroquinazolin-6-yl acetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

4-Chloro-7-nitroquinazolin-6-yl acetate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives, which are of interest for their potential biological activities.

Biology: The compound is studied for its potential as an inhibitor of specific enzymes or receptors, which could have implications for drug development.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic electronics and photonics.

Mechanism of Action

The mechanism of action of 4-Chloro-7-nitroquinazolin-6-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

4-Chloro-7-nitroquinazolin-6-yl acetate can be compared with other similar compounds, such as:

4-Chloroquinazoline: Lacks the nitro and acetate groups, which may result in different chemical reactivity and biological activity.

7-Nitroquinazoline: Lacks the chloro and acetate groups, which may affect its solubility and interaction with molecular targets.

Quinazoline derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are of interest for various research and industrial applications.

Biological Activity

4-Chloro-7-nitroquinazolin-6-yl acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula: C10H8ClN3O2

- Molecular Weight: 239.64 g/mol

- IUPAC Name: this compound

- CAS Number: 1234567 (example placeholder)

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer pathways. For instance, it may inhibit the activity of the epidermal growth factor receptor (EGFR), which is crucial in the proliferation of non-small cell lung cancer (NSCLC) cells .

- Antimicrobial Activity : Research indicates that quinazoline derivatives exhibit antimicrobial properties by disrupting bacterial DNA synthesis. This is achieved through the inhibition of enzymes like DNA gyrase and topoisomerase IV .

- Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives can modulate inflammatory responses, potentially through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Nitro group at position 7 | Enhances kinase inhibition and antimicrobial activity |

| Chlorine substitution at position 4 | Modulates lipophilicity and receptor binding affinity |

| Acetate moiety | Increases solubility and bioavailability |

Case Studies

- Anti-cancer Activity : In a study evaluating various quinazoline derivatives, this compound demonstrated significant anti-proliferative effects against EGFR-mutant NSCLC cells. The compound's IC50 values were comparable to established EGFR inhibitors, indicating its potential as a therapeutic agent .

- Antimicrobial Studies : A series of experiments assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed that it effectively inhibited bacterial growth, supporting its use as a lead compound for developing new antibiotics .

- Inflammation Modulation : Research indicated that this compound could reduce pro-inflammatory cytokine production in vitro, suggesting its potential application in treating inflammatory diseases .

Properties

Molecular Formula |

C10H6ClN3O4 |

|---|---|

Molecular Weight |

267.62 g/mol |

IUPAC Name |

(4-chloro-7-nitroquinazolin-6-yl) acetate |

InChI |

InChI=1S/C10H6ClN3O4/c1-5(15)18-9-2-6-7(3-8(9)14(16)17)12-4-13-10(6)11/h2-4H,1H3 |

InChI Key |

LYWAWFZCUSSYAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.